Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride
CAS No.:
Cat. No.: VC17428470
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN4 |
|---|---|
| Molecular Weight | 196.64 g/mol |
| IUPAC Name | pyrazolo[1,5-a]pyridine-3-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C8H8N4.ClH/c9-8(10)6-5-11-12-4-2-1-3-7(6)12;/h1-5H,(H3,9,10);1H |
| Standard InChI Key | AIQQZDHIEFHJOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=NN2C=C1)C(=N)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride belongs to the pyrazolo[1,5-a]pyridine family, a bicyclic system combining pyrazole and pyridine rings. The carboximidamide group () at position 3 and the hydrochloride counterion enhance its solubility and reactivity. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | pyrazolo[1,5-a]pyridine-3-carboximidamide; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 196.64 g/mol |
| Canonical SMILES | C1=CC2=C(C=NN2C=C1)C(=N)N.Cl |
| InChI Key | AIQQZDHIEFHJOS-UHFFFAOYSA-N |
The planar structure of the fused rings facilitates π-π stacking interactions, while the carboximidamide group participates in hydrogen bonding, critical for binding biological targets.
Spectroscopic and Crystallographic Data
Although crystallographic data for this specific compound remains unpublished, analogous pyrazolo[1,5-a]pyridine derivatives exhibit monoclinic crystal systems with P2₁/c space groups . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the pyridine protons (δ 8.2–8.5 ppm) and pyrazole protons (δ 6.7–7.3 ppm), with the carboximidamide NH₂ groups appearing as broad singlets near δ 6.0 ppm.
Synthesis and Manufacturing
Key Synthetic Pathways
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives exhibit potent inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a key regulator of immune cell function. Molecular docking studies suggest that the carboximidamide group forms hydrogen bonds with Val-828 in the ATP-binding pocket of PI3Kδ, while the pyridine ring engages in hydrophobic interactions with Trp-812 and Met-804 . This dual binding mode confers selectivity over other PI3K isoforms (α, β, γ), with reported IC₅₀ values in the low nanomolar range for related compounds .
Antimicrobial Properties
Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The mechanism likely involves disruption of cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), though further proteomic studies are needed to confirm this hypothesis.
Comparative Analysis with Structural Analogues
Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyridines
Replacing the pyridine ring with pyrimidine (as in CPL302253) increases water solubility but reduces blood-brain barrier penetration due to higher polarity . Conversely, the pyridine-containing scaffold demonstrates superior kinase inhibition, likely due to enhanced π-stacking with aromatic residues in the active site .
Impact of Substituents on Bioactivity
-
Fluorobenzyl Derivatives: Addition of a 3-fluorobenzyl group (as in BenchChem 256376-68-8) improves metabolic stability by reducing cytochrome P450-mediated oxidation but diminishes aqueous solubility.
-
Morpholine Substitutions: Incorporating morpholine at position 7 (e.g., compound 3 in PMC9412374) enhances PI3Kδ selectivity by 10-fold compared to unsubstituted analogues .
Future Research Directions
Structural Optimization
-
Heterocyclic Hybrids: Conjugation with triazoles or indoles may improve pharmacokinetic profiles.
-
Prodrug Development: Esterification of the carboximidamide group could enhance oral bioavailability.
Therapeutic Exploration
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1 antibodies) in oncology models warrants investigation.
-
Neuroinflammation: Testing in Alzheimer’s disease models to assess microglial modulation potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume